3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide
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Overview
Description
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide is a chemical compound with the molecular formula C12H13F3N2O2 and a molecular weight of 274.241 g/mol . This compound is known for its unique structural features, including a cyclopropoxy group, a trifluoromethyl group, and an isonicotinamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide involves several steps. One common synthetic route includes the following steps:
Formation of the Isonicotinamide Core: The starting material, isonicotinic acid, is converted to isonicotinamide through an amidation reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Cyclopropoxy Group Addition: The cyclopropoxy group is added through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
N,N-Dimethylation: The final step involves the dimethylation of the amide nitrogen using a methylating agent like methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological targets.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyclopropoxy group and the isonicotinamide core contribute to its binding affinity to target proteins and enzymes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide can be compared with similar compounds such as:
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)benzamide: This compound has a benzamide core instead of an isonicotinamide core, leading to different chemical properties and applications.
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine: This compound has a pyridin-2-amine core, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13F3N2O2 |
---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-5-(trifluoromethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H13F3N2O2/c1-17(2)11(18)10-8(12(13,14)15)5-16-6-9(10)19-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
KKSCWWHYIPOWTH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=NC=C1C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
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